molecular formula C9H6BrNO3 B1409636 Methyl 2-bromo-5-cyano-3-hydroxybenzoate CAS No. 1805191-15-4

Methyl 2-bromo-5-cyano-3-hydroxybenzoate

Cat. No.: B1409636
CAS No.: 1805191-15-4
M. Wt: 256.05 g/mol
InChI Key: FGQMMPDIQNUADE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-3-hydroxybenzoate is a multifunctional aromatic ester characterized by a bromine atom at position 2, a cyano group at position 5, and a hydroxyl group at position 3 of the benzoate ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer synthesis.

The ester group enhances lipophilicity, while the electron-withdrawing bromine and cyano groups increase polarity and influence reactivity. The hydroxyl group at position 3 may participate in hydrogen bonding, affecting solubility and crystallinity.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)3-7(12)8(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMMPDIQNUADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Methyl 3-Aldehyde-4-hydroxybenzoate

  • Reactants: Methylparaben, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane (DCM)
  • Reaction Conditions: Oil bath at 60°C overnight, followed by acid hydrolysis
  • Outcome: Formation of methyl 3-formyl-4-hydroxybenzoate, which is a precursor for further modifications (Reference)

Step 2: Bromination and Cyanation

  • Reactants: Methyl 4-hydroxy-3-nitrobenzoate, 2-bromo propane, sodium chlorite, sodium cyanide, catalysts
  • Reaction Conditions: Bromination under controlled temperature, followed by nucleophilic substitution with cyanide ions
  • Outcome: Introduction of bromine at position 2 and cyano group at position 5, yielding methyl 2-bromo-5-cyano-3-hydroxybenzoate (References,)

Step 3: Hydrolysis and Final Esterification

  • Reactants: The intermediate acid, methylation agents, and catalysts
  • Reaction Conditions: Hydrolysis under basic conditions, methylation with methyl iodide or dimethyl sulfate
  • Outcome: Final methyl ester with desired substitution pattern (Reference)
Step Reagents Conditions Yield Notes
1 Methylparaben, MgCl₂, triethylamine, paraformaldehyde 60°C overnight Not specified Formation of aldehyde intermediate
2 Brominating agent, sodium cyanide Controlled temperature High (>80%) Bromination and cyanation
3 Methylation agents Basic hydrolysis >80% Esterification to methyl ester

Direct Cyanation and Bromination of Benzoic Acid Derivatives

Overview:
This route employs direct substitution reactions on benzoic acid derivatives, utilizing phase transfer catalysis and chlorination strategies.

Methodology:

  • Reactants: 2-bromo-5-hydroxybenzoic acid derivatives, sodium chlorite, sodium cyanide, phase transfer catalysts
  • Reaction Conditions: Reactions conducted in aqueous-organic biphasic systems at mild temperatures (around 45-50°C) (Reference)

Preparation Data Table:

Starting Material Reagents Temperature Yield Remarks
2-bromo-5-hydroxy-4-methoxybenzoic acid Sodium chlorite, sulfamic acid -10°C to 20°C 89% Oxidation to acid
2-bromo-5-hydroxybenzoic acid Thionyl chloride 45-50°C 65-70% Conversion to acid chloride
Acid chloride + nucleophile Amine or cyanide 0-50°C 70-85% Final substitution

Research Findings:

  • The use of phase transfer catalysis significantly enhances the efficiency of halogenation and cyanation steps (Reference).
  • Mild reaction conditions favor high purity and yield, reducing by-product formation.

Alternative Method: Cyanide Substitution on Methyl 4-Hydroxy-3-nitrobenzoate

Overview:
This approach involves nitration, reduction, and subsequent substitution with cyanide ions.

Key Steps:

  • Nitration of methyl 4-hydroxybenzoate to introduce nitro groups.
  • Reduction of nitro groups to amino groups.
  • Nucleophilic substitution with cyanide to introduce the cyano group at position 5.
  • Bromination at position 2 using brominating agents like N-bromosuccinimide (NBS).

Research Data:

  • The process yields high purity compounds with yields exceeding 75%, suitable for pharmaceutical and agrochemical applications (Reference).

Industrial-Scale Synthesis: Summary & Data Table

Method Key Reagents Conditions Yield Advantages References
Nucleophilic substitution & hydrolysis Methylparaben, MgCl₂, paraformaldehyde, NaCN 60°C–80°C >80% High yield, environmentally friendly ,
Direct bromination & cyanation Benzoic acid derivatives, NaClO₂, NaCN 45°C–50°C 65–89% Suitable for large scale
Nitration-reduction-cyanation Methyl benzoate derivatives Mild conditions 75–80% High purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-3-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Amino or aldehyde derivatives of the original compound.

    Ester Hydrolysis: 2-bromo-5-cyano-3-hydroxybenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-cyano-3-hydroxybenzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: It is used in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5

Biological Activity

Methyl 2-bromo-5-cyano-3-hydroxybenzoate is a compound attracting attention in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound possesses a complex molecular structure characterized by:

  • Bromine Atom : Contributes to electrophilic reactivity.
  • Cyano Group : Acts as a potent electrophile.
  • Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules.

The arrangement of these functional groups significantly influences the compound's reactivity and biological properties, allowing it to interact with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities through:

  • Electrophilic Interactions : The bromine atom can engage in electrophilic substitution reactions.
  • Nucleophilic Attacks : The cyano group can form covalent bonds with nucleophilic sites on proteins.
  • Hydrogen Bonding : The hydroxyl group enhances interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including resistant pathogens. In vitro assays revealed IC₅₀ values in the low micromolar range for several derivatives, indicating strong potential as antimicrobial agents.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound suggest promising cytotoxic effects against human cancer cell lines. Notably, modifications to the compound's structure have been shown to enhance its potency against specific cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). For example, the introduction of electron-withdrawing groups increased cytotoxicity significantly.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. Some derivatives have demonstrated greater efficacy than established anti-inflammatory agents like curcumin. Structure–activity relationship (SAR) studies suggest that specific modifications can enhance these anti-inflammatory effects.

Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated significant activity with several derivatives achieving low micromolar IC₅₀ values, underscoring their potential as effective antimicrobial agents.

Cytotoxicity Assays

In vitro assays conducted on cancer cell lines revealed that structural modifications could lead to enhanced cytotoxicity. For example, introducing electron-withdrawing groups into the compound's structure resulted in increased potency against MCF-7 cells, highlighting the importance of structural optimization in drug development.

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialSignificant activity against resistant bacterial strains; IC₅₀ in low micromolar range
AnticancerEnhanced cytotoxicity against MCF-7 and HCT-116 cell lines through structural modifications
Anti-inflammatoryGreater efficacy than curcumin in certain derivatives; SAR studies support modifications for enhanced effects

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
Methyl 2-bromo-5-cyano-3-hydroxybenzoate 2-Br, 5-CN, 3-OH, COOCH₃ 244.0 (estimated) High polarity (CN, OH), potential acidity (OH)
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate 5-Br, 2-OH, 3-OCH₃, COOCH₃ 261.07 Moderate polarity (OCH₃), steric hindrance (OCH₃)
Methyl salicylate 2-OH, COOCH₃ 152.15 Low polarity, known for volatility and fragrance

Substituent Effects :

  • Cyano vs. Methoxy: The cyano group (CN) in the target compound is a stronger electron-withdrawing group than methoxy (OCH₃), increasing electrophilicity at the aromatic ring and acidity of the adjacent hydroxyl group. This may enhance reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
  • Bromine Position : Bromine at position 2 (target compound) vs. position 5 ( compound) alters steric and electronic effects. Ortho-substituted bromine may hinder rotation, reducing conformational flexibility compared to para-substituted analogs.

Physical and Chemical Properties

Melting Point and Solubility :

  • The target compound’s hydroxyl and cyano groups likely elevate its melting point compared to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (exact data unavailable), due to stronger intermolecular hydrogen bonding.

Reactivity :

  • The hydroxyl group in the target compound may act as a directing group in electrophilic aromatic substitution, while the bromine offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate’s methoxy group is less reactive toward electrophiles .

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of Methyl 2-bromo-5-cyano-3-hydroxybenzoate?

  • Methodological Answer : The synthesis of polyfunctional benzoate esters often requires careful control of reaction conditions. For example, protecting groups (e.g., acetyl or methyl) can shield reactive hydroxyl groups during bromination or cyanation steps. Evidence from analogous compounds suggests that low-temperature bromination (0–5°C) in anhydrous DCM minimizes side reactions . Additionally, chromatographic purification using silica gel with gradient elution (hexane/ethyl acetate) improves purity. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and confirm stepwise progression .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to its hydroxy and cyano groups, the compound is sensitive to moisture and light. Storage at 0–6°C in airtight, amber-glass containers under inert gas (e.g., argon) is advised to prevent hydrolysis or degradation . Handling requires nitrile gloves, lab coats, and fume hoods to avoid skin contact or inhalation. Pre-experiment inspections of storage containers for leaks or discoloration are recommended .

Advanced Research Questions

Q. How can overlapping signals in the NMR spectra of this compound be resolved?

  • Methodological Answer : Overlapping peaks in 1^1H NMR (e.g., aromatic protons) can be resolved using 2D NMR techniques like COSY or HSQC. Deuterated solvents (e.g., DMSO-d6) enhance resolution by reducing proton exchange at the hydroxy group. For 13^13C NMR, DEPT-135 experiments differentiate CH3_3, CH2_2, and CH groups, particularly useful for confirming the methyl ester moiety. Comparative analysis with structurally similar compounds (e.g., methyl 4-bromo-3-hydroxybenzoate) provides reference shifts .

Q. What crystallographic methods are suitable for resolving the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite is recommended for precise structural elucidation. Crystals grown via slow evaporation in ethanol/water mixtures (7:3 v/v) at 4°C often yield high-quality diffraction data. SHELXL refinement with anisotropic displacement parameters for heavy atoms (Br) improves accuracy. Twinning or disorder in the hydroxy group may require the TWIN/BASF commands in SHELX .

Q. How can researchers evaluate the bioactivity of this compound in antimicrobial assays?

  • Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Dissolve the compound in DMSO (≤1% v/v) to ensure solubility without cytotoxicity. Minimum inhibitory concentration (MIC) values can be cross-validated with fluorescence-based viability assays (resazurin reduction). Structural analogs with halogen substituents show enhanced activity due to electrophilic interactions with microbial enzymes .

Q. What strategies address regioselectivity challenges during functionalization of the benzoate core?

Q. How should conflicting solubility data for this compound be reconciled?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from polymorphic forms or hydration states. Characterize the solid phase via PXRD and DSC to identify crystalline vs. amorphous forms. Solubility parameters (Hansen solubility parameters) can rationalize solvent compatibility. Reproducibility requires strict control of crystallization conditions and solvent purity .

Q. What analytical techniques validate the purity of this compound for publication?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (254 nm) for quantification. Elemental analysis (C, H, N) confirms stoichiometry, while HRMS (ESI+) validates the molecular ion ([M+H]+^+). Cross-check with independent methods like 19^{19}F NMR (if applicable) or IR spectroscopy for functional group verification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-cyano-3-hydroxybenzoate
Reactant of Route 2
Methyl 2-bromo-5-cyano-3-hydroxybenzoate

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